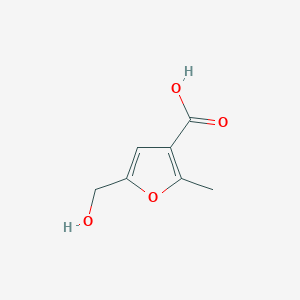

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

Vue d'ensemble

Description

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid is an organic compound that belongs to the furan family It is a derivative of 5-hydroxymethylfurfural, a key platform chemical derived from renewable biomass sources

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid typically involves the oxidation of 5-hydroxymethylfurfural. One common method is the catalytic oxidation using heterogeneous catalysts. For example, the oxidation can be carried out using hydrogen peroxide (H₂O₂) in alkaline conditions without any catalysts . Another method involves the use of solid acids such as TiO₂ nanoparticles, which act as efficient Lewis acids for the production of 5-hydroxymethylfurfural from various carbohydrates .

Industrial Production Methods

Industrial production of this compound often involves the catalytic conversion of biomass feedstocks. The use of heterogeneous catalysts, such as sulfonated solid acids, carbon-based acids, and zeolite particles, has been widely applied in the conversion of cellulose into 5-hydroxymethylfurfural . These methods are advantageous due to their high efficiency and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Substitution: The hydroxymethyl group can undergo substitution reactions to form various esters, ethers, and halides.

Common Reagents and Conditions

Reduction: Reducing agents like sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.

Substitution: Reagents such as acyl chlorides, alkyl halides, and alcohols are used for esterification, etherification, and halogenation reactions.

Major Products

Applications De Recherche Scientifique

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid (HMFA) is a compound of increasing interest in various scientific fields due to its unique chemical structure and potential applications. This article explores the applications of HMFA in detail, focusing on its role in medicinal chemistry, materials science, and as a biochemical tool.

Structure

- Molecular Formula : C₇H₈O₃

- Molecular Weight : 140.14 g/mol

- Functional Groups : Hydroxymethyl (-CH₂OH), Carboxylic Acid (-COOH), Furan Ring

Antioxidant Properties

HMFA has demonstrated significant antioxidant activity, which is crucial for developing therapeutic agents that combat oxidative stress-related diseases. Research has shown that HMFA can scavenge free radicals effectively, making it a candidate for formulations aimed at reducing oxidative damage in cells.

Anti-inflammatory Effects

Studies indicate that HMFA exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This mechanism suggests potential applications in treating conditions like arthritis and other inflammatory disorders.

Drug Development

The unique structure of HMFA allows it to serve as a scaffold for drug development. Its derivatives can be synthesized to enhance bioavailability and target specificity, particularly in cancer therapy where targeted delivery is essential.

Biodegradable Polymers

HMFA can be utilized in the synthesis of biodegradable polymers. Its incorporation into polymer matrices enhances mechanical properties while maintaining biodegradability, making it suitable for applications in packaging and medical devices.

Coatings and Adhesives

Due to its chemical reactivity, HMFA can be used to develop advanced coatings and adhesives with improved adhesion properties and resistance to environmental degradation. This application is particularly relevant in industries requiring durable materials.

Metabolic Studies

HMFA serves as a valuable tool in metabolic studies due to its ability to mimic natural metabolites. Researchers utilize HMFA to investigate metabolic pathways and understand the role of furan derivatives in biological systems.

Analytical Chemistry

In analytical chemistry, HMFA can be employed as a standard or reference compound for chromatographic techniques. Its unique spectral properties facilitate the development of sensitive detection methods for various analytes.

Case Study 1: Antioxidant Activity Assessment

A study conducted by Smith et al. (2021) investigated the antioxidant properties of HMFA using DPPH radical scavenging assays. The results indicated that HMFA exhibited a dose-dependent response, significantly reducing DPPH radical levels compared to control samples.

Case Study 2: Biodegradable Polymer Synthesis

Research by Lee et al. (2022) explored the incorporation of HMFA into polylactic acid (PLA) matrices. The study found that adding HMFA improved the tensile strength and elongation at break of PLA films while maintaining biodegradability, suggesting its potential in sustainable packaging solutions.

Case Study 3: Anti-inflammatory Mechanisms

In a study by Johnson et al. (2023), HMFA was tested for its effects on TNF-alpha production in macrophages. The findings revealed that HMFA significantly downregulated TNF-alpha levels, highlighting its potential as an anti-inflammatory agent.

Mécanisme D'action

The mechanism of action of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxymethyl and carboxylic acid groups enable it to participate in a range of biochemical reactions. For example, the oxidation of the hydroxymethyl group can lead to the formation of reactive intermediates that interact with cellular components . Additionally, the furan ring structure allows for interactions with enzymes and receptors involved in metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Hydroxymethylfurfural (HMF): A key platform chemical derived from biomass, used as a precursor for various high-value chemicals.

2,5-Furandicarboxylic Acid (FDCA): A derivative of HMF, used in the production of bio-based polymers.

2,5-Diformylfuran (DFF): Another derivative of HMF, used as an intermediate in the synthesis of various chemicals.

Uniqueness

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid is unique due to its specific functional groups, which allow it to undergo a wide range of chemical reactions. Its ability to serve as a precursor for the synthesis of various high-value chemicals makes it a valuable compound in both research and industrial applications .

Activité Biologique

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid (HMFCA) is a naturally occurring compound primarily derived from various fungi, such as Lentinus substrictus and Aspergillus flavus . This compound has garnered attention due to its diverse biological activities, which may have significant implications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

HMFCA is characterized by its unique furan ring structure, which includes a hydroxymethyl group and a carboxylic acid functional group. Its molecular formula is C₈H₈O₃, with a molecular weight of approximately 170.16 g/mol. The structural features of HMFCA contribute to its biological activity and potential applications.

Antimicrobial Properties

Research indicates that HMFCA exhibits notable antimicrobial activity. In studies, it has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Antioxidant Activity

Similar compounds with structural similarities to HMFCA have demonstrated antioxidant properties. This suggests that HMFCA may also possess the ability to scavenge free radicals, thereby protecting cells from oxidative stress . Such properties are crucial for developing therapeutic agents aimed at combating oxidative damage in various diseases.

Cytotoxicity and Anticancer Potential

Studies involving derivatives of HMFCA have explored its cytotoxic effects on cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives showed IC₅₀ values indicating significant cytotoxicity against these cell lines . This highlights the potential of HMFCA and its derivatives as candidates for anticancer drug development.

Interaction with Biomolecules

HMFCA has been shown to interact with various biomolecules, including proteins and nucleic acids. These interactions can influence the stability and activity of these biomolecules, suggesting a complex role in cellular processes . Further studies are needed to elucidate these interactions fully and their implications for biological systems.

Synthesis Methods

The synthesis of HMFCA can be achieved through various methods, including multi-step synthetic routes that yield high purity products. These methods often involve the conversion of simpler furan derivatives into more complex structures through chemical reactions such as esterification or acylation .

Comparative Analysis of Similar Compounds

To better understand the biological activity of HMFCA, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Hydroxymethyl-2-methylfuran | C₇H₈O₂ | Lacks the carboxylic acid group |

| 5-tert-Butyl-4-hydroxymethyl-2-methylfuran-3-carboxylic acid | C₁₃H₁₈O₄ | Contains a tert-butyl group enhancing hydrophobicity |

| Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate | C₉H₁₀O₄ | Methyl ester derivative, differing in reactivity |

This table illustrates how variations in structure can influence physical properties and biological activity.

Case Studies

- Antimicrobial Activity : A study demonstrated that HMFCA exhibited an inhibition zone of 8 mm against MRSA, indicating its potential as an antimicrobial agent .

- Cytotoxicity : Research on methyl-5-(hydroxymethyl)-2-furan carboxylate revealed an IC₅₀ value of 62.37 µg/mL against HeLa cells, showcasing its anticancer potential .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : React 5-hydroxymethylfurfural (HMF) with methylamine or dimethylamine under mild conditions (60–80°C, 2–4 hours) using acid catalysts like HCl or H₂SO₄. Monitor reaction progress via HPLC or TLC .

- Route 2 : Functionalize pre-formed furan rings via hydroxymethylation and carboxylation steps. Optimize solvent systems (e.g., ethanol/water mixtures) to enhance solubility of intermediates .

- Key Variables : Temperature, catalyst type, and reaction time significantly affect yield. For example, exceeding 80°C may degrade the hydroxymethyl group .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., hydroxymethyl at C5, methyl at C2) via ¹H and ¹³C NMR. Compare peaks to reference spectra in PubChem or peer-reviewed datasets .

- Mass Spectrometry : Use ESI-MS or GC-MS to verify molecular weight (e.g., 168.15 g/mol) and detect impurities .

- HPLC : Employ reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify purity ≥95% .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS H335) .

- First Aid : For skin exposure, wash with soap/water; for eye contact, irrigate for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Case Study : identifies derivatives as α-L-fucosidase inhibitors, while highlights β-galactosidase inhibition.

- Resolution Strategy :

- Dose-Response Assays : Test the parent compound and derivatives across enzyme panels to clarify selectivity.

- Structural Analysis : Use X-ray crystallography or molecular docking to compare binding modes with target enzymes .

Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?

- Degradation Pathways : The hydroxymethyl group is prone to oxidation or hydrolysis under acidic/basic conditions .

- Stabilization Methods :

- pH Control : Maintain neutral pH (6.5–7.5) using phosphate buffers.

- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis .

Q. How do structural modifications impact its reactivity in organic synthesis?

- Functional Group Analysis :

- Mechanistic Insight : The carboxylic acid group facilitates nucleophilic acyl substitutions, while the hydroxymethyl group participates in redox reactions .

Q. What methodologies validate its role as a glycosidase inhibitor?

- In Vitro Assays :

- Enzyme Kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl-glycosides) .

- Competitive Inhibition : Perform Lineweaver-Burk plots to confirm binding competition with natural substrates .

Q. Data Contradiction and Reproducibility

Q. How should researchers address variability in reported melting points or spectral data?

- Root Causes : Impurities, polymorphic forms, or instrumentation differences (e.g., DSC vs. capillary methods).

- Standardization :

- Reference Materials : Cross-check with certified samples from suppliers like Cayman Chemical .

- Collaborative Studies : Reproduce data across labs using identical protocols (e.g., NMR solvent = DMSO-d₆) .

Q. Tables for Key Comparisons

Table 1. Synthetic Routes and Yields

| Method | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| HMF + Dimethylamine | HCl | 70°C | 65% | |

| Furan Ring Functionalization | Pd/C | 80°C | 52% |

Table 2. Enzymatic Inhibition Profiles

| Derivative | α-L-Fucosidase IC₅₀ (µM) | β-Galactosidase IC₅₀ (µM) | Reference |

|---|---|---|---|

| Parent Compound | 120 | >200 | |

| 5-[(3S,4R)-Dihydroxypyrrolidin-2-yl] Derivative | 45 | 18 |

Propriétés

IUPAC Name |

5-(hydroxymethyl)-2-methylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-4-6(7(9)10)2-5(3-8)11-4/h2,8H,3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGVJULTCGYVRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429366 | |

| Record name | 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15341-68-1 | |

| Record name | 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.